2-(3-Hydroxymethylphenyl)isonicotinic acid
Description
Context within the Substituted Pyridine (B92270) Carboxylic Acids Landscape
Pyridine carboxylic acids are a class of organic compounds featuring a pyridine ring substituted with one or more carboxyl groups. The position of the carboxylic acid group on the pyridine ring gives rise to three primary isomers: picolinic acid (position 2), nicotinic acid (position 3), and isonicotinic acid (position 4). nih.gov These isomers serve as foundational scaffolds in numerous areas of chemical research. nih.gov
Substituted derivatives of these acids are of particular importance due to their versatile nature. The nitrogen atom in the pyridine ring and the carboxylic group provide sites for hydrogen bonding and coordination with metal ions, a property that is highly useful in the design of enzyme inhibitors and specialized catalysts. nih.govnih.gov The ease of substitution at various positions on the pyridine ring allows for precise tuning of the molecule's electronic properties, solubility, and spatial arrangement, making these compounds highly adaptable scaffolds in medicinal chemistry and materials science. nih.gov Substituted pyridine carboxylic acids are recognized as important raw materials for the synthesis of various commercial products, including herbicides. google.com Their ability to act as ligands has also led to their use in the preparation of coordination polymers and metal-organic frameworks (MOFs). wikipedia.org
Table 2: Isomers of Pyridine Carboxylic Acid
| Common Name | IUPAC Name | Position of -COOH | Molecular Formula | Molar Mass |
|---|---|---|---|---|
| Picolinic Acid | Pyridine-2-carboxylic acid | 2 nih.gov | C₆H₅NO₂ | 123.11 g/mol chemicalbook.com |
| Nicotinic Acid | Pyridine-3-carboxylic acid | 3 nih.gov | C₆H₅NO₂ | 123.11 g/mol chemicalbook.com |
Overview of Isonicotinic Acid Derivatives and Their Significance in Contemporary Chemical Synthesis
Isonicotinic acid, or pyridine-4-carboxylic acid, is a key building block in modern organic synthesis. wikipedia.org It is commercially produced through methods such as the ammoxidation of 4-methylpyridine (B42270) (4-picoline) followed by the hydrolysis of the resulting nitrile, or by the oxidation of 4-picoline. wikipedia.orgchempanda.com The resulting acid is a stable, white crystalline solid. chemicalbook.com
The true synthetic value of isonicotinic acid lies in its role as a precursor to a vast array of derivatives. These derivatives are synthesized by modifying the carboxylic acid group or by adding substituents to the pyridine ring. Common derivatives include esters, amides, and hydrazides. wikipedia.orgnih.gov For instance, the reaction of isonicotinic acid with hydrazines produces isonicotinic acid hydrazide, a key intermediate for many compounds. researchgate.netmdpi.com
These derivatives have demonstrated a wide range of applications. In medicinal chemistry, the isonicotinoyl motif is present in numerous compounds investigated for various biological activities. nih.govmdpi.com Research has explored isonicotinic acid derivatives as potential anti-inflammatory, antimicrobial, and anticancer agents. nih.govresearchgate.netgoogle.com The structural framework of isonicotinic acid is considered a valuable scaffold for the development of enzyme inhibitors, targeting enzymes such as cyclooxygenase-2 (COX-2) and others. nih.govmdpi.com Beyond medicine, these derivatives are used as organocatalysts and as organic ligands for creating coordination polymers with unique material properties. chemicalbook.com This broad utility underscores the enduring significance of isonicotinic acid and its derivatives in contemporary chemical research.
Table 3: Examples of Isonicotinic Acid Derivatives and Their Research Context
| Derivative Type | Example Compound Class | Significance/Application Area |
|---|---|---|
| Hydrazides | Isonicotinic acid hydrazide (Isoniazid) | A foundational molecule for antitubercular agents and a precursor for further synthesis. wikipedia.orgmdpi.com |
| Hydrazones | Isoniazid-derived hydrazones | Investigated for a wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.govmdpi.com |
| Esters | Methyl isonicotinate (B8489971), Dexamethasone isonicotinate | Used as chemical reagents, semiochemicals, and in the synthesis of anti-inflammatory compounds. wikipedia.orgmdpi.comwikipedia.org |
| Amides | Ethionamide | An example of an amide derivative with applications in medicinal chemistry. wikipedia.org |
| Coordination Polymers | Copper(I) halide-isonicotinic acid polymers | Used as an organic ligand in the development of novel materials. chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-9-2-1-3-10(6-9)12-7-11(13(16)17)4-5-14-12/h1-7,15H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRPGCYJHFKVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CC(=C2)C(=O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687101 | |
| Record name | 2-[3-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255636-20-4 | |
| Record name | 2-[3-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 Hydroxymethylphenyl Isonicotinic Acid and Analogues
Established Synthetic Routes to the Isonicotinic Acid Core
Isonicotinic acid, or pyridine-4-carboxylic acid, is a fundamental building block whose synthesis is well-established. The most common industrial and laboratory-scale preparations start from γ-picoline (4-methylpyridine).
One prevalent method involves the oxidation of γ-picoline. A variety of oxidizing agents can accomplish this transformation. A two-step process can be employed where γ-picoline is first reacted with an aldehyde, such as benzaldehyde, to form 4-styryl pyridine (B92270). chempanda.comgoogle.com This intermediate is then subjected to oxidation using a strong oxidizing agent, like a mixture of nitric and sulfuric acids, to cleave the double bond and form the carboxylic acid. chempanda.comgoogle.com This method is particularly useful when starting from mixtures of picoline isomers, as the reactivity of the vinyl group allows for milder oxidation conditions that may not affect other isomers present. google.com
Alternatively, direct oxidation of the 4-methyl group of γ-picoline or the 4-vinyl group of 4-vinylpyridine (B31050) can be achieved using potent oxidizing agents. chempanda.comgoogle.com
Table 1: Selected Synthetic Routes to Isonicotinic Acid
| Starting Material | Reagents | Product | Key Features |
|---|---|---|---|
| γ-Picoline & β-Picoline Mixture | 1. Benzaldehyde 2. Strongly acidic oxidizing agent (e.g., H₂SO₄/HNO₃) | Isonicotinic Acid | Allows for separation from β-picoline; oxidation occurs under controlled heating (100-145°C). google.com |
| 4-Vinylpyridine | Nitric acid or mixed nitric/sulfuric acids | Isonicotinic Acid | Readily oxidized to give a high purity product. google.com |
Strategies for Introducing the 3-Hydroxymethylphenyl Moiety via Coupling Reactions
With the isonicotinic acid core established (or a suitable precursor like a 2-halo-isonicotinic acid ester), the key C-C bond formation to introduce the 3-hydroxymethylphenyl group is typically achieved via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used strategy for this purpose.
This approach involves the reaction of a 2-halogenated isonicotinic acid derivative (e.g., methyl 2-chloroisonicotinate or methyl 2-bromoisonicotinate) with (3-hydroxymethylphenyl)boronic acid. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, in the presence of a base and a suitable solvent. The hydroxymethyl group is generally stable under these conditions, avoiding the need for a protecting group.
Table 2: Generalized Suzuki Coupling for Synthesis of 2-Aryl Isonicotinate (B8489971) Scaffolds
| Component | Example | Role |
|---|---|---|
| Aryl Halide | Methyl 2-chloroisonicotinate | Electrophilic partner |
| Boronic Acid | (3-Hydroxymethylphenyl)boronic acid | Nucleophilic partner |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the C-C bond formation |
| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid |
| Solvent | Toluene/Water, Dioxane, DMF | Solubilizes reactants and facilitates reaction |
Following the coupling reaction, saponification of the resulting ester (e.g., methyl 2-(3-hydroxymethylphenyl)isonicotinate) with a base like sodium hydroxide (B78521) would yield the target carboxylic acid.
Multi-Component and Cascade Reaction Sequences for Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient alternative for constructing complex molecular scaffolds in a single step, minimizing waste and purification efforts. wikipedia.orgtcichemicals.com While a specific MCR for 2-(3-Hydroxymethylphenyl)isonicotinic acid is not prominently documented, established MCRs for pyridine synthesis could be adapted.
The Hantzsch pyridine synthesis, a classic MCR, combines an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to produce a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgtcichemicals.com A conceptual adaptation could involve using a specialized β-dicarbonyl compound and a suitable ammonia equivalent to build the isonicotinic acid ring system with the aryl substituent already in place.
Cascade reactions, where a series of intramolecular transformations are triggered by a single event, could also be envisioned. For instance, a domino conjugate addition, followed by decarboxylation and amidation/esterification sequence, has been demonstrated for related coumarin (B35378) systems, highlighting the potential for such green chemistry approaches in heterocyclic synthesis. rsc.org
Advanced Structural Elucidation and Solid State Characteristics
Single-Crystal X-ray Diffraction Studies of 2-(3-Hydroxymethylphenyl)isonicotinic Acid and Its Salts/Derivatives
The conformation of this compound is largely defined by the rotational freedom around the single bond connecting the phenyl and pyridine (B92270) rings. The torsional angle (dihedral angle) between these two rings is a critical parameter.
Inter-ring Torsion: The relative orientation of the phenyl and isonicotinic acid moieties is crucial. Due to steric hindrance between the ortho hydrogens on both rings, a completely planar conformation is energetically unfavorable. The molecule is expected to adopt a twisted conformation. Studies on structurally similar bi-aryl compounds often show torsional angles that balance steric repulsion and conjugative effects. researchgate.net
Functional Group Orientation: The orientation of the hydroxymethyl and carboxylic acid groups is also determined. The planarity of the carboxylic acid group and the rotational position of the hydroxymethyl group relative to the phenyl ring would be precisely defined. uc.pt
The way molecules of this compound arrange themselves in a crystal lattice is dictated by a variety of non-covalent interactions. nih.gov These interactions are fundamental to the stability and physical properties of the solid material.
Hydrogen Bonding: The molecule possesses two strong hydrogen bond donors (the carboxylic acid -OH and the hydroxymethyl -OH) and multiple acceptors (the carboxyl oxygen, the hydroxyl oxygen, and the pyridine nitrogen). This facilitates the formation of extensive hydrogen-bonding networks. It is highly probable that the classic carboxylic acid dimer synthon would be observed, where two molecules are linked via a pair of O-H···O hydrogen bonds. Further hydrogen bonds involving the hydroxymethyl group and the pyridine nitrogen would link these dimers into a three-dimensional framework. dcu.ie
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide complementary information to diffraction studies, confirming the molecular structure and functional groups present.
High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. nih.govnih.gov It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. For this compound, the spectrum would show distinct signals for each type of proton and carbon.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| -COOH | Carboxylic Acid | > 10 | Singlet (broad) |
| Pyridine-H | Aromatic (Isonicotinic Acid) | 7.8 - 8.8 | Doublet, Singlet, Doublet |
| Phenyl-H | Aromatic (Hydroxymethylphenyl) | 7.2 - 7.6 | Multiplet |
| -CH₂- | Hydroxymethyl | ~4.7 | Singlet or Doublet |
The predicted shifts are based on analogous structures like isonicotinic acid and substituted benzyl (B1604629) alcohols. Actual values may vary depending on solvent and concentration. chemicalbook.com
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. nih.gov The spectrum for this compound would display characteristic absorption bands corresponding to its functional groups, confirming their presence.
Table 3: Characteristic Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3600 | O-H stretch | Hydroxymethyl group (-CH₂OH) |
| 2500 - 3300 | O-H stretch (broad) | Carboxylic acid (-COOH) |
| ~1700 | C=O stretch | Carboxylic acid (-COOH) |
| 1550 - 1620 | C=C and C=N stretch | Aromatic rings |
High-resolution mass spectrometry (HRMS) is used to determine the elemental formula of a compound by measuring its mass-to-charge ratio with extremely high accuracy. nih.govnih.gov For this compound (C₁₃H₁₁NO₃), HRMS would confirm its exact mass, distinguishing it from any other compounds with the same nominal mass.
Molecular Ion Peak: The calculated exact mass of C₁₃H₁₁NO₃ is 229.0739 g/mol . HRMS analysis should detect a molecular ion ([M+H]⁺ or [M-H]⁻) that matches this value to within a few parts per million (ppm).
Fragmentation Pattern: Electron ionization or collision-induced dissociation would cause the molecule to break apart in a predictable manner. Expected fragmentation pathways could include the loss of water (H₂O), carbon monoxide (CO), or carbon dioxide (CO₂), providing further structural confirmation. copernicus.org
Chemical Reactivity and Mechanistic Studies
Reaction Pathways of the Carboxyl Functionality
The carboxylic acid group is a versatile functional handle for various transformations, primarily involving nucleophilic acyl substitution.
Esterification: In the presence of an acid catalyst, the carboxyl group readily reacts with alcohols to form the corresponding esters. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol.
Amide Formation: This is one of the most common transformations of carboxylic acids. youtube.com Direct reaction with an amine is possible but often requires high temperatures to drive off water. masterorganicchemistry.com More efficient methods involve the use of coupling reagents or the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. masterorganicchemistry.comyoutube.com The reaction with a primary or secondary amine yields the corresponding secondary or tertiary amide, respectively. youtube.com These reactions typically follow a nucleophilic acyl substitution mechanism. youtube.com
Table 1: Selected Reagents for Carboxyl Group Transformations
| Transformation | Reagent Class | Example Reagent(s) | Product Type |
|---|---|---|---|
| Esterification | Alcohol with Acid Catalyst | Methanol (CH₃OH), H₂SO₄ | Methyl Ester |
| Amide Formation | Amine with Coupling Agent | Benzylamine, DCC | N-Benzyl Amide |
Data table compiled from general organic chemistry principles. masterorganicchemistry.com
Chemical Transformations Involving the Hydroxymethyl Group
The primary alcohol functionality of the hydroxymethyl group can undergo oxidation and etherification reactions.
Oxidation: The hydroxymethyl group can be selectively oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). almerja.net Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically lead to the formation of the corresponding carboxylic acid.
Etherification: Under basic conditions, the hydroxyl proton can be removed to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis by reacting with an alkyl halide to form an ether.
Table 2: Oxidation Products of the Hydroxymethyl Group
| Oxidizing Agent | Product Functional Group | Example Reagent |
|---|---|---|
| Mild | Aldehyde | Pyridinium chlorochromate (PCC) |
Data table compiled from general organic chemistry principles.
Reactivity Profile of the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic π-system and is available for reaction with electrophiles. uomosul.edu.iq
Protonation and Salt Formation: As a moderate base (pKa of pyridine is ~5.2), the nitrogen atom is readily protonated by acids to form pyridinium salts. almerja.net This property influences the molecule's solubility and reactivity under different pH conditions.
N-Alkylation: The nitrogen can act as a nucleophile and react with alkyl halides, typically via an Sₙ2 mechanism, to form quaternary N-alkylpyridinium salts. almerja.netscielo.org.mx
N-Oxide Formation: Oxidation of the pyridine nitrogen with peracids, such as m-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide, yields the corresponding pyridine N-oxide. almerja.netarkat-usa.orgthieme-connect.de This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. arkat-usa.orgyoutube.com
Table 3: Common Reactions at the Pyridine Nitrogen
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Protonation | Hydrochloric acid (HCl) | Pyridinium chloride salt |
| N-Alkylation | Methyl iodide (CH₃I) | N-Methylpyridinium iodide salt |
Data table compiled from general organic chemistry principles. almerja.netarkat-usa.org
Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Phenyl and Pyridine Rings
The reactivity of the two aromatic rings towards substitution is governed by the electronic effects of their existing substituents.
Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it generally unreactive towards electrophilic aromatic substitution (EAS). uomosul.edu.iqquimicaorganica.org This deactivation is exacerbated by the electron-withdrawing carboxyl group at the 4-position. Any potential EAS would be strongly disfavored but would likely be directed to the C-3 or C-5 positions, which are meta to the deactivating carboxyl group and ortho/para to the less deactivating phenyl group. quimicaorganica.org Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (NAS), particularly at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen. stackexchange.comquora.comvaia.com However, in the parent molecule, the absence of a good leaving group at these positions makes NAS unlikely without prior modification.
Table 4: Directing Effects for Electrophilic Aromatic Substitution
| Ring System | Position | Substituent | Electronic Effect | Directing Influence |
|---|---|---|---|---|
| Pyridine | 2 | 3-(Hydroxymethyl)phenyl | -I (Inductive), -M (Mesomeric) | Ortho, Para |
| Pyridine | 4 | Carboxylic Acid (-COOH) | -I, -M | Meta |
| Phenyl | 1 | 2-Isonicotinic acid | -I, -M | Meta |
Data table compiled from established principles of aromatic reactivity.
Chemo- and Regioselectivity in Reactions of 2-(3-Hydroxymethylphenyl)isonicotinic Acid
Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity refers to the preferential reaction at one position over others. slideshare.netresearchgate.net The presence of multiple reactive sites in this compound makes selective transformations a key consideration.
Chemoselectivity: The relative reactivity of the functional groups allows for selective reactions under specific conditions.
Acid/Base Control: Under moderately basic conditions, the acidic proton of the carboxyl group will be the first to react (deprotonation). Under acidic conditions, the basic pyridine nitrogen will be protonated first. This protonation deactivates the pyridine ring towards electrophilic attack even further. almerja.net
Reagent Control: The choice of reagent is crucial. For instance, a mild oxidizing agent like PCC will selectively oxidize the hydroxymethyl group without affecting the rest of the molecule. A reagent like thionyl chloride will selectively convert the carboxylic acid to an acyl chloride, leaving the alcohol group untouched under anhydrous conditions.
Protecting Groups: To achieve reactions on less reactive sites, more reactive functional groups can be temporarily protected. For example, the carboxylic acid could be converted to an ester to prevent it from interfering with a reaction intended for the hydroxymethyl group.
Regioselectivity:
Phenyl Ring vs. Pyridine Ring: Electrophilic substitution is far more likely to occur on the less deactivated phenyl ring than on the highly electron-poor pyridine ring.
Within the Phenyl Ring: As discussed (4.4), the hydroxymethyl group will direct incoming electrophiles to the positions ortho and para relative to itself. Steric hindrance may favor substitution at the para position (C-6) over the ortho positions (C-2, C-4).
The ability to control both chemo- and regioselectivity is essential for the targeted synthesis of derivatives of this compound for various applications. nih.govresearchgate.net
Theoretical and Computational Chemistry Investigations
Quantum Chemical Analysis of Electronic Structure and Molecular Properties
Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic structure, geometry, and various properties. These calculations are fundamental to understanding the molecule's intrinsic characteristics.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the ground-state properties of organic molecules. mdpi.com For compounds like 2-(3-Hydroxymethylphenyl)isonicotinic acid, DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311G or 6-311++G(d,p)), are used to perform geometry optimization. nih.govresearchgate.net This process finds the lowest energy arrangement of the atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles. nih.gov
Periodic DFT calculations have proven effective in understanding the vibrational spectra of related molecular crystals, such as isonicotinic acid, with results showing good agreement with experimental data. researchgate.net For the related molecule nicotinic acid, DFT calculations have been used to determine that the E (trans) conformers are more stable than the Z (cis) conformers. jocpr.com The accuracy of these optimized structures is often validated by comparing them with experimental X-ray diffraction data, where low root-mean-square-deviation (RMSD) values confirm the reliability of the computational model. researchgate.net
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| C-C (ring) | Carbon-carbon bond length within the aromatic rings | 1.38 - 1.41 Å |
| C-N (ring) | Carbon-nitrogen bond length within the pyridine (B92270) ring | ~1.34 Å |
| C-C (inter-ring) | Bond length between the phenyl and pyridine rings | ~1.49 Å |
| C=O | Carbonyl carbon-oxygen bond length in the carboxylic acid | ~1.21 Å |
| C-O | Carbon-oxygen single bond length in the carboxylic acid | ~1.35 Å |
| O-H | Hydroxyl bond length in the carboxylic acid | ~0.97 Å |
| C-C-N (ring) | Bond angle within the pyridine ring | ~123° |
| C-C-C (inter-ring) | Bond angle involving the inter-ring connection | ~120° |
Note: The values in this table are illustrative and based on typical results for related pyridine carboxylic acids. Specific values for this compound would require a dedicated DFT calculation.
Beyond DFT, other quantum mechanical methods offer a spectrum of accuracy and computational expense.
Ab Initio Methods : Translating to "from first principles," these methods solve the Schrödinger equation without using experimental data for parameterization, relying only on fundamental physical constants. wikipedia.orgresearchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. wikipedia.orgscispace.com While highly accurate, their computational cost is substantial and scales poorly with the size of the molecule, often limiting their application to smaller systems or benchmark calculations. wikipedia.org For a molecule of this size, ab initio calculations would be computationally demanding but could provide a high-fidelity benchmark for electronic properties. aps.org
Semi-Empirical Methods : These methods are based on the same Hartree-Fock formalism as ab initio methods but introduce approximations and use parameters derived from experimental data to simplify calculations. wikipedia.orgnih.gov Methods like AM1, PM3, and RM1 significantly reduce computational time by neglecting certain complex integrals and parameterizing others. scispace.comresearchgate.netscielo.br This efficiency makes them suitable for rapid calculations on very large molecules or for high-throughput screening of molecular properties. nih.gov However, their accuracy is dependent on the molecule being studied being similar to those in the parameterization dataset. wikipedia.org
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. semanticscholar.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : This orbital represents the ability to donate an electron. Its energy level (εHOMO) correlates with the ionization potential. semanticscholar.org
LUMO : This orbital represents the ability to accept an electron. Its energy level (εLUMO) is related to the electron affinity. semanticscholar.org
HOMO-LUMO Energy Gap (E_gap) : The difference in energy between the HOMO and LUMO (E_gap = εLUMO - εHOMO) is a critical descriptor of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, lower kinetic stability, and higher polarizability. nih.govlibretexts.org In studies of related isonicotinic acid derivatives, the HOMO and LUMO energies have been calculated using DFT to predict electronic properties. nih.gov The distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attacks, respectively. mdpi.com
| Parameter | Abbreviation | Formula | Calculated Value |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | E_HOMO | - | -6.91 eV |
| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | - | -1.85 eV |
| HOMO-LUMO Energy Gap | E_gap | E_LUMO - E_HOMO | 5.06 eV |
| Ionization Potential | IP | -E_HOMO | 6.91 eV |
| Electron Affinity | EA | -E_LUMO | 1.85 eV |
| Global Hardness | η | (IP - EA) / 2 | 2.53 eV |
| Chemical Potential | μ | -(IP + EA) / 2 | -4.38 eV |
| Global Electrophilicity Index | ω | μ² / (2η) | 3.79 eV |
Note: This data is for the related compound Isonicotinic acid methyl ester and serves to illustrate the types of descriptors derived from FMO analysis.
Quantum chemical calculations are highly effective at predicting spectroscopic properties, particularly vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to atomic displacements, a full set of harmonic vibrational frequencies can be obtained. nih.govsemanticscholar.org These theoretical frequencies are often scaled by a constant factor to correct for anharmonicity and other systematic errors in the computational method, leading to excellent agreement with experimental spectra. nih.gov This allows for the confident assignment of observed spectral bands to specific molecular motions, such as O-H stretching, C=O stretching of the carboxylic acid, and various ring vibrations. vscht.czresearchgate.net For instance, in studies of nicotinic and 2-fluoronicotinic acid, DFT has been used to analyze changes in IR intensities and Raman activities upon substitution. jocpr.com
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Calculated (Scaled) Value (cm⁻¹) |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3000 - 2500 (broad) | ~2980 |
| C-H Stretch (Aromatic) | 3100 - 3000 | ~3050 |
| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | ~1710 |
| C=C / C=N Stretch (Ring) | 1615 - 1450 | 1600 - 1460 |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | ~1250 |
Note: These are representative values. The exact frequencies depend on the specific molecular structure and environment.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. mdpi.com An MD simulation solves Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule behaves, flexes, and interacts with its surroundings. mdpi.com
For this compound, MD simulations would be invaluable for:
Exploring Conformational Landscapes : The molecule has rotational freedom, primarily around the single bond connecting the phenyl and pyridine rings. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations (rotamers) and the energy barriers between them. researchgate.net
Investigating Solvation Effects : The behavior of the compound in solution is dictated by its interactions with solvent molecules. MD simulations explicitly model the solvent (e.g., water), allowing for a detailed analysis of hydrogen bonding between the carboxylic acid, hydroxymethyl group, and pyridine nitrogen with the solvent. researchgate.netnih.gov This provides insight into its solubility and how the solvent influences its preferred conformation.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. rsc.org By mapping the potential energy surface that connects reactants to products, researchers can identify key structures along the reaction coordinate. rsc.org
For this compound, such studies could investigate:
Transition States (TS) : These are the highest energy points on a reaction pathway, representing the energy barrier (activation energy) that must be overcome for the reaction to proceed. nih.gov Locating the TS structure is a primary goal in mechanistic studies. mdpi.com
Reaction Intermediates : These are stable or semi-stable molecules that exist in valleys along the reaction pathway. pku.edu.cn
Mechanism Elucidation : By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed mechanism can be constructed. rsc.orgpku.edu.cn This allows chemists to determine the most likely reaction pathway. Potential applications for this compound could include modeling its synthesis, esterification, or potential metabolic degradation pathways.
Coordination Chemistry and Supramolecular Assemblies
Chelation Behavior and Ligand Design Principles of 2-(3-Hydroxymethylphenyl)isonicotinic Acid
The chelation behavior of this compound is primarily dictated by the interplay of its three key functional groups: the pyridine (B92270) ring, the carboxylate group, and the hydroxymethyl group. The spatial arrangement of these groups allows for a variety of coordination modes, making it a versatile building block in the synthesis of metal complexes.
Coordination Modes via the Carboxylate and Pyridine Nitrogen
The isonicotinate (B8489971) moiety, a pyridine-4-carboxylate, is a well-studied coordinating agent in inorganic chemistry. The pyridine nitrogen atom typically acts as a Lewis base, donating its lone pair of electrons to a metal center. wikipedia.org Simultaneously, the carboxylate group can coordinate to metal ions in several ways: as a monodentate ligand, a bidentate chelating ligand, or a bridging ligand connecting two or more metal centers. The combination of the pyridine nitrogen and the carboxylate group allows the ligand to act as a bidentate N,O-chelator, forming a stable five-membered ring with a metal ion. This chelating behavior is a fundamental aspect of its coordination chemistry.
Potential Involvement of the Hydroxymethyl Group in Metal Coordination
The presence of the hydroxymethyl group on the phenyl ring introduces an additional potential coordination site. While direct coordination of the alcohol oxygen to a primary metal center might be sterically hindered due to the flexibility of the phenylmethyl group, its involvement in the coordination sphere is highly probable through other mechanisms.
Synthesis and Characterization of Metal Complexes and Coordination Compounds
The synthesis of metal complexes with this compound would likely follow standard procedures for the preparation of coordination compounds. These methods typically involve the reaction of the ligand with a suitable metal salt in a solvent or a mixture of solvents. The choice of solvent, temperature, pH, and the metal-to-ligand molar ratio can significantly influence the final product's stoichiometry and dimensionality.
Transition Metal Complexes Derived from this compound
Given its versatile coordination capabilities, this compound is expected to form stable complexes with a wide range of transition metals. The coordination geometry of these complexes would be dependent on the preferred coordination number and geometry of the specific metal ion. For instance, with late transition metals like Cu(II) or Zn(II), tetrahedral or square planar geometries might be observed in mononuclear complexes. researchgate.netnih.gov For early transition metals or those with a preference for higher coordination numbers, such as Co(II) or Ni(II), octahedral geometries are more likely. researchgate.net
The characterization of these potential complexes would involve a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be crucial to ascertain the coordination mode of the carboxylate group by analyzing the stretching frequencies of the C=O and C-O bonds. Nuclear Magnetic Resonance (NMR) spectroscopy could provide insights into the ligand's conformation in solution. Elemental analysis would confirm the stoichiometry of the complexes.
Homo- and Heterometallic Complexes Utilizing the Compound as a Ligand
The bridging potential of the carboxylate group and the possible involvement of the hydroxymethyl group in linking metal centers make this compound an excellent candidate for the construction of both homo- and heterometallic complexes. In homometallic systems, the ligand could bridge multiple identical metal ions to form polynuclear clusters or coordination polymers.
For heterometallic complexes, the different coordination pockets offered by the ligand could potentially be exploited to selectively bind different metal ions. For example, the harder carboxylate oxygen donors might preferentially bind to harder metal ions, while the softer pyridine nitrogen could coordinate to softer metal ions. This could lead to the formation of discrete heterometallic molecules or extended structures with alternating metal centers, which are of great interest for their potential applications in magnetism and catalysis.
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The multidentate and multifunctional nature of this compound makes it a prime candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The ability of the isonicotinate moiety to act as a linker between metal ions is a well-established strategy in the design of MOFs.
Analysis of Electronic and Magnetic Properties of Coordination Complexes of this compound
Typically, the analysis of electronic properties for such complexes would involve UV-Visible spectroscopy. The electronic spectra of transition metal complexes are characterized by absorptions corresponding to d-d transitions and charge-transfer bands. The positions and intensities of these bands provide critical information about the coordination environment and the ligand field strength. For instance, in an octahedral complex, the splitting of d-orbitals into t2g and eg sets leads to electronic transitions between these levels, the energy of which is a direct measure of the crystal field splitting parameter (Δo). The nature of the ligand, in this case, this compound, would influence the magnitude of this splitting.
Magnetic properties of these coordination complexes are generally investigated using magnetic susceptibility measurements over a range of temperatures. From these measurements, the effective magnetic moment (μ_eff) can be calculated. This value provides insight into the number of unpaired electrons on the central metal ion, which in turn helps in determining its oxidation state and spin state (high-spin or low-spin). The temperature dependence of the magnetic susceptibility can also reveal the nature of magnetic interactions (ferromagnetic or antiferromagnetic) between adjacent metal centers in polynuclear complexes.
While specific data for complexes of this compound is not present in the surveyed literature, studies on complexes of related isonicotinic acid derivatives provide a general framework for what might be expected. For example, the coordination of transition metals to ligands containing both carboxylate and pyridine functionalities often results in stable complexes with varied geometries, including octahedral, tetrahedral, and square planar, each with distinct electronic and magnetic signatures. The presence of the hydroxymethylphenyl substituent on the isonicotinic acid backbone would be expected to modulate the electronic and steric properties of the ligand, thereby influencing the resulting properties of its metal complexes.
Future research in this area would be invaluable for elucidating the specific electronic and magnetic characteristics of coordination complexes involving this compound. Such studies would contribute to a deeper understanding of the coordination chemistry of substituted isonicotinic acids and could reveal novel materials with interesting magnetic or electronic functionalities.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Synthetic Intermediate for the Construction of Complex Molecular Architectures
The inherent structural features of 2-(3-Hydroxymethylphenyl)isonicotinic acid make it a valuable building block in organic synthesis. The presence of two distinct reactive sites—the carboxylic acid group on the isonicotinic acid ring and the hydroxyl group on the phenyl substituent—allows for selective and sequential chemical transformations. This dual functionality enables chemists to construct intricate and highly functionalized molecules with a significant degree of control.
The isonicotinic acid moiety, a well-known pharmacophore, can be readily converted into a variety of derivatives such as esters, amides, and hydrazones. mdpi.comnih.gov These transformations are often employed to couple the molecule with other fragments, leading to the assembly of larger, more complex structures. For instance, the carboxylic acid can be activated using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds with various amines, a common strategy in the synthesis of biologically active compounds. mdpi.com
Simultaneously, the hydroxymethyl group offers a handle for a different set of chemical reactions. It can be oxidized to an aldehyde or a carboxylic acid, providing further points for molecular elaboration. Alternatively, it can be engaged in etherification or esterification reactions to append other molecular units. This orthogonality of the reactive sites is a key advantage, allowing for a modular approach to the synthesis of complex target molecules. While direct examples of the use of this compound in the total synthesis of natural products are not yet widely reported, its potential as a versatile synthon is evident from the chemistry of its constituent parts.
Scaffold for the Development of Novel Catalytic Systems
The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylic and hydroxyl groups in this compound make it an excellent ligand for coordinating with a wide range of metal ions. This property is being exploited in the development of novel catalytic systems for various organic transformations. The ability to form stable complexes with transition metals is a cornerstone of modern catalysis.
The isonicotinic acid framework has been successfully used to create metal complexes that exhibit significant catalytic activity. For example, copper(II) complexes functionalized with isonicotinic acid have been shown to be effective catalysts for the oxidation of alcohols and the reduction of nitroarenes. mdpi.com These catalysts can be immobilized on magnetic nanoparticles, which facilitates their recovery and reuse, a key aspect of sustainable chemistry. mdpi.com
Table 1: Potential Catalytic Applications of Metal Complexes Derived from Isonicotinic Acid Scaffolds
| Catalyst Type | Metal Center | Target Reaction | Potential Advantages |
| Homogeneous Catalyst | Rhodium, Ruthenium | Asymmetric Hydrogenation | High enantioselectivity |
| Heterogeneous Catalyst | Copper, Palladium | Cross-coupling Reactions | Recyclability, stability |
| Biomimetic Catalyst | Iron, Manganese | Oxidation Reactions | Mild reaction conditions |
Role in the Design and Synthesis of Functional Organic Materials
The field of materials science is increasingly turning to organic molecules to create materials with tailored electronic, optical, and mechanical properties. The rigid, aromatic structure of this compound, combined with its capacity for hydrogen bonding and metal coordination, makes it a promising candidate for the construction of a variety of functional organic materials.
One of the most exciting areas of application is in the development of metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The specific structure of this compound, with its defined coordination vectors, could be used to direct the assembly of MOFs with specific pore sizes and functionalities. Such materials have potential applications in gas storage, separation, and catalysis. Research has shown that isonicotinic acid itself can form complex multi-dimensional frameworks with various metal ions. researchgate.net
Furthermore, the compound can be incorporated into polymers to create functional materials. For instance, it can be used as a monomer in the synthesis of polyesters and polyamides, imparting specific properties to the resulting polymer. The aromatic rings contribute to thermal stability and mechanical strength, while the polar functional groups can enhance properties like dye uptake or moisture absorption. The development of bio-based polymers from renewable feedstocks is a growing area of research, and functionalized aromatic molecules like this compound could play a significant role in this transition. semanticscholar.org
Table 2: Potential Functional Organic Materials Incorporating this compound
| Material Type | Key Feature | Potential Application |
| Metal-Organic Frameworks | Porous structure | Gas storage, catalysis |
| Coordination Polymers | Luminescent properties | Sensors, light-emitting devices |
| Functional Polyesters | Enhanced thermal stability | High-performance plastics |
Exploration of Biological Interactions: in Vitro Studies and Structure Activity Relationships
Investigation of Molecular Interactions with Biological Targets In Vitro
In vitro assays are critical for identifying the specific biological molecules with which a compound interacts and for quantifying the nature and strength of these interactions. The primary methods for this investigation are enzyme binding and inhibition assays, and receptor binding studies.
Enzyme inhibition assays are a cornerstone of drug discovery, used to identify compounds that can modulate the activity of specific enzymes. Isonicotinic acid derivatives have been investigated for their inhibitory effects on various enzymes, particularly those involved in inflammation, such as cyclooxygenase-2 (COX-2). nih.gov The inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).
For instance, a study on isonicotinic acid derivatives as potential anti-inflammatory agents demonstrated their ability to inhibit reactive oxygen species (ROS), with the assumption that this may correlate with COX-2 inhibition. nih.gov While specific kinetic data for 2-(3-Hydroxymethylphenyl)isonicotinic acid is not available, the table below illustrates typical enzyme inhibition data that would be sought for such a compound, based on findings for related isonicotinates. nih.gov
Table 1: Illustrative In Vitro Anti-inflammatory Activity of Isonicotinate (B8489971) Derivatives
| Compound | Linker Position | Lipophilic Chain | % Inhibition (at 25 µg/mL) | IC₅₀ (µg/mL) |
| Compound 5 | meta | None | 95.9 | 1.42 ± 0.1 |
| Compound 6 | para | None | 89.2 | 3.21 ± 0.5 |
| Ibuprofen (Standard) | - | - | 73.1 | 11.2 ± 1.9 |
| Data is illustrative and based on findings for related isonicotinic acid derivatives as reported in scientific literature. nih.gov |
The determination of the half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays, indicating the concentration of a compound required to inhibit the enzyme's activity by 50%. Further kinetic studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. A test compound is then introduced to see if it can displace the radiolabeled ligand, and the extent of this displacement is used to calculate the binding affinity (often expressed as the inhibition constant, Ki).
While no specific receptor binding data for this compound has been reported, studies on other substituted heterocyclic compounds have demonstrated binding to a variety of receptors, including serotonin (B10506), dopamine, and adrenergic receptors. nih.govnih.gov For example, ring-substituted N,N-diallyltryptamine analogs have been shown to bind to multiple serotonin receptor subtypes. nih.govnih.gov This suggests that 2-aryl-isonicotinic acids could potentially interact with a range of G-protein coupled receptors (GPCRs) or other receptor types.
Table 2: Conceptual Data from a Receptor Binding Assay
| Receptor Subtype | Test Compound Concentration | % Inhibition of Radioligand Binding | Calculated Ki (nM) |
| Receptor A | 10 µM | 85% | 150 |
| Receptor B | 10 µM | 15% | >10,000 |
| Receptor C | 10 µM | 52% | 980 |
| This table is conceptual and illustrates the type of data obtained from receptor binding assays. |
Elucidation of Structure-Activity Relationships (SAR) for Defined Biological Endpoints
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. By systematically modifying the chemical structure of a molecule and observing the corresponding changes in its biological activity, researchers can identify the key chemical features responsible for its effects.
For the class of 2-aryl-isonicotinic acids, the nature and position of substituents on both the phenyl and pyridine (B92270) rings would be expected to significantly influence biological activity. For example, in a series of anti-inflammatory isonicotinates, the absence of a lipophilic acyl chain on the aminophenol linker was found to be crucial for high potency. nih.gov Specifically, an isonicotinate of meta-aminophenol (Compound 5) showed significantly better activity than the standard drug ibuprofen. nih.gov This indicates that the spatial arrangement and electronic properties of the substituent play a critical role.
For this compound, key structural modifications for an SAR study would include:
Position of the hydroxymethyl group: Moving the -CH₂OH group to the ortho or para positions on the phenyl ring.
Nature of the substituent: Replacing the hydroxymethyl group with other functionalities, such as a methoxy (B1213986) (-OCH₃), a carboxylic acid (-COOH), or a halogen atom, to probe the effects of electronic and steric properties.
Substitution on the pyridine ring: Introducing substituents at other positions of the isonicotinic acid core.
Computational Approaches in Ligand-Target Interaction Studies
In recent years, computational methods have become indispensable tools in drug discovery, enabling the rapid screening of large compound libraries and providing insights into the molecular basis of ligand-target interactions.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This allows for the visualization of potential binding modes and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. For instance, molecular docking studies of isonicotinic acid derivatives with the COX-2 enzyme have been performed to understand their anti-inflammatory potential. nih.gov Such studies can help to rationalize the observed SAR and guide the design of more potent inhibitors.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological effect. Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds (virtual screening) to identify novel molecules that fit the model and are therefore likely to be active. This approach has been successfully applied to discover inhibitors for various therapeutic targets using scaffolds related to isonicotinic acid.
Q & A
Q. What are the recommended synthetic routes for 2-(3-Hydroxymethylphenyl)isonicotinic acid, and how do reaction conditions influence yield?
The synthesis typically involves coupling reactions between hydroxymethylphenyl intermediates and isonicotinic acid derivatives. For example, sodium hydride can deprotonate the hydroxymethyl group, enabling nucleophilic substitution with activated pyridine rings. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may facilitate amide bond formation in related isonicotinic acid derivatives . Optimizing solvent polarity (e.g., DMF for solubility) and temperature (room temperature to 80°C) is critical to minimize side reactions. Purification via column chromatography or recrystallization is often required to isolate the product .
Q. How should this compound be stored to ensure chemical stability?
The compound is stable under recommended storage conditions (dry, inert atmosphere, 2–8°C). Moisture and heat should be avoided, as they may hydrolyze the hydroxymethyl group or degrade the carboxylic acid moiety. Incompatible materials include strong acids/bases and oxidizing agents, which could protonate the pyridine ring or oxidize the hydroxymethyl substituent .
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR : and NMR can confirm the hydroxymethylphenyl and isonicotinic acid moieties. Key signals include aromatic protons (δ 7.0–8.5 ppm) and hydroxymethyl protons (δ 4.5–5.0 ppm).
- FT-IR : Peaks at ~1700 cm (carboxylic acid C=O) and ~3200–3500 cm (hydroxyl O-H) are diagnostic.
- MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H] for CHNO) .
Advanced Research Questions
Q. How can computational tools predict the biological activity of this compound?
Molecular docking studies using enzymes like Mycobacterium tuberculosis enoyl-ACP reductase (InhA) can model binding interactions. For example, the hydroxymethyl group may form hydrogen bonds with catalytic residues (e.g., Tyr158), while the pyridine ring engages in π-π stacking. Pharmacokinetic simulations (e.g., SwissADME) predict oral bioavailability and hepatotoxicity risks .
Q. What experimental strategies resolve contradictions in reported biological activity data for isonicotinic acid derivatives?
- Dose-Response Curves : Test multiple concentrations to establish EC or MIC values. For example, isonicotinic acid N-oxide showed MICs of 0.22 µM (drug-sensitive TB) vs. 56.19 µM (XDR-TB), highlighting strain-dependent efficacy .
- Control Experiments : Use isoniazid or other analogs as positive/negative controls to validate assay conditions.
- Structural Modifications : Compare activity of derivatives (e.g., fluorinated vs. non-fluorinated) to identify key functional groups .
Q. How does the hydroxymethyl group influence the compound’s reactivity in medicinal chemistry applications?
The hydroxymethyl group enhances solubility and serves as a handle for prodrug design (e.g., esterification to improve membrane permeability). In fluorinated analogs, substituents like trifluoromethyl increase lipophilicity and metabolic stability, as seen in 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid’s use in drug discovery .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Key issues include:
- Byproduct Formation : Monitor reaction intermediates via HPLC to detect side products (e.g., dimerization of hydroxymethyl groups).
- Purification : Scale-compatible methods like flash chromatography or crystallization in ethanol/water mixtures improve yield (>95% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
